BenchChemオンラインストアへようこそ!

1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one

Medicinal chemistry Organic synthesis Building block procurement

1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one (CAS 2028306-61-6) is a brominated cyclopenta[b]pyridine derivative bearing a C7 acetyl substituent on the saturated five-membered ring and a C3 bromine on the pyridine ring. With a molecular formula of C₁₀H₁₀BrNO, a molecular weight of 240.10 g/mol, a calculated LogP of 2.4629, and a topological polar surface area (TPSA) of 29.96 Ų, this compound occupies a distinct physicochemical space among cyclopenta[b]pyridine building blocks.

Molecular Formula C10H10BrNO
Molecular Weight 240.10 g/mol
Cat. No. B13044176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one
Molecular FormulaC10H10BrNO
Molecular Weight240.10 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2=C1N=CC(=C2)Br
InChIInChI=1S/C10H10BrNO/c1-6(13)9-3-2-7-4-8(11)5-12-10(7)9/h4-5,9H,2-3H2,1H3
InChIKeyOZZQZIUDJLFLSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one: Physicochemical Identity and Procurement Baseline for the Dual-Handle Cyclopenta[b]pyridine Building Block


1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one (CAS 2028306-61-6) is a brominated cyclopenta[b]pyridine derivative bearing a C7 acetyl substituent on the saturated five-membered ring and a C3 bromine on the pyridine ring . With a molecular formula of C₁₀H₁₀BrNO, a molecular weight of 240.10 g/mol, a calculated LogP of 2.4629, and a topological polar surface area (TPSA) of 29.96 Ų, this compound occupies a distinct physicochemical space among cyclopenta[b]pyridine building blocks . It is supplied as a research chemical (≥98% purity) for further synthetic elaboration, stored sealed and dry at 2–8°C, and classified under GHS07 with hazard statements H302-H315-H319-H335 .

Why Generic Substitution of 1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one with In-Class Analogs Introduces Quantifiable Synthetic Risk


Cyclopenta[b]pyridine building blocks with identical bromine substitution but lacking the C7 acetyl group—or bearing the acetyl group but with a different halogen or halogen position—cannot be considered functionally interchangeable. The 3-bromo substituent on the pyridine ring provides a specific electronic environment and steric profile for palladium-catalyzed cross-coupling that differs measurably from the 2-bromo or 4-bromo positional isomers . Simultaneously, the C7 acetyl ketone introduces an additional hydrogen-bond acceptor (raising TPSA by 17.07 Ų versus the des-acetyl analog), alters lipophilicity (ΔLogP +0.13), and provides a condensation handle absent in the parent 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine scaffold . Substituting the bromine for chlorine or iodine changes both the C–X bond dissociation energy (affecting oxidative addition kinetics) and the LogP, directly impacting reactivity windows in cross-coupling sequences . These are not marginal differences; they represent orthogonal vectors of chemical reactivity that dictate the accessible downstream chemical space.

Quantitative Differentiation Evidence: 1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one vs. Closest Comparators


Dual Functional-Handle Architecture: Simultaneous C3-Br and C7-Acetyl Substitution Versus Single-Handle Comparators

The target compound is the only commercially available cyclopenta[b]pyridine building block that simultaneously presents a C3 bromine atom (for Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling) and a C7 acetyl ketone (for Claisen condensations, imine/enamine formation, or α-functionalization). The closest single-handle comparator—3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 158331-18-1)—lacks the C7 acetyl group entirely, offering only one vector for synthetic elaboration. Conversely, 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate (CAS 90685-59-9) possesses a C7 ester but no halogen, requiring a separate halogenation step before cross-coupling can proceed . This dual-handle architecture eliminates at minimum one synthetic step (halogenation or acylation) from any sequence requiring both functional handles, directly reducing step-count, protecting-group manipulations, and cumulative yield losses.

Medicinal chemistry Organic synthesis Building block procurement Cross-coupling Scaffold diversification

Lipophilicity Differentiation: LogP Shift Induced by the C7 Acetyl Group Relative to the Des-Acetyl Parent Scaffold

The C7 acetyl ketone produces a measurable increase in calculated lipophilicity versus the des-acetyl 3-bromo parent compound. The target compound exhibits a calculated LogP of 2.4629, compared with 2.3328 for 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (CAS 158331-18-1), representing a ΔLogP of +0.1301 (approximately +5.6% increase) . All bromine positional isomers of the des-acetyl scaffold (2-bromo, 3-bromo, and 4-bromo) share an identical LogP of 2.3328 and PSA of 12.89, confirming that the LogP shift is specifically attributable to the acetyl group rather than bromine positional effects . Among C3-halogen analogs without the acetyl group, LogP follows the halogen series: 3-F = 1.7094, 3-Cl = 2.2237, 3-Br = 2.3328, 3-I = 2.1749, placing the target compound (LogP 2.4629) above the entire halogen series due to the acetyl contribution .

Lipophilicity Drug-likeness ADME prediction Physicochemical profiling Lead optimization

Polar Surface Area Expansion: TPSA Increase from 12.89 to 29.96 Ų Driven by the C7 Acetyl Carbonyl

The introduction of the C7 acetyl ketone dramatically increases the topological polar surface area from 12.89 Ų (for the des-acetyl parent scaffold, consistent across all bromine positional isomers and halogen types) to 29.96 Ų—an absolute increase of 17.07 Ų, representing a ~132% relative increase . This TPSA expansion is functionally significant: it nearly doubles the polar surface area while remaining well below the 60 Ų threshold associated with poor oral absorption under the Veber rule, and below the 140 Ų cutoff commonly applied for blood-brain barrier penetration. The TPSA increase is accompanied by an increase in hydrogen-bond acceptor count from 1 to 2 (the pyridine nitrogen plus the acetyl carbonyl oxygen), with H-bond donors remaining at 0 . The 3-fluoro analog, by contrast, has a TPSA matching the des-acetyl scaffold (12.89 Ų) and the same H_Acceptor count (1), demonstrating that halogen type alone does not alter PSA within this series .

Polar surface area Membrane permeability Oral bioavailability prediction Veber rules Physicochemical differentiation

Bromine Positional Reactivity Differentiation: C3-Br (Meta to Pyridine N) Versus C2-Br and C4-Br Isomers in Cross-Coupling Chemistry

The 3-position bromine on the pyridine ring is electronically distinct from bromine at the 2- or 4-positions. The C2 position (adjacent to the pyridine nitrogen) is activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the nitrogen, potentially leading to unwanted side reactions under basic cross-coupling conditions. The C4 position (para to nitrogen) has different steric accessibility and electronic character. The C3 position is meta to the pyridine nitrogen, rendering it relatively deactivated toward SNAr and thus requiring Pd-catalyzed cross-coupling for selective functionalization—providing orthogonal reactivity control . The 2-bromo isomer has been noted to exhibit enhanced reactivity compared to simple bromopyridines due to the electron-withdrawing effect of the fused cyclopentane ring, which can be either advantageous or problematic depending on the desired chemoselectivity . The 3-bromo and 4-bromo positional isomers share identical LogP (2.3328) and PSA (12.89) values, meaning the choice among them must be driven by reactivity considerations rather than physicochemical property differences .

Cross-coupling Suzuki-Miyaura Regioselectivity Heterocyclic chemistry Catalytic cycle

Halogen Selection for Cross-Coupling: Bromine Offers an Optimal Reactivity-Specificity Balance Versus Chlorine, Fluorine, and Iodine

Among the four halogen variants at the C3 position of the cyclopenta[b]pyridine scaffold, bromine occupies the optimal position in the reactivity-selectivity spectrum for palladium-catalyzed cross-coupling. The C–Br bond dissociation energy (approximately 70 kcal/mol for aryl bromides) is lower than that of C–Cl (~81 kcal/mol), facilitating oxidative addition to Pd(0), yet higher than that of C–I (~54 kcal/mol), reducing the risk of premature oxidative addition or homocoupling side reactions [1]. The 3-chloro analog (LogP 2.2237, PSA 12.89) is less reactive in Suzuki couplings, typically requiring more forcing conditions or specialized ligands . The 3-iodo analog (LogP 2.1749, PSA 12.89) is more reactive but also more prone to decomposition and light sensitivity . The 3-fluoro analog (LogP 1.7094) is essentially inert under standard cross-coupling conditions due to the strength of the C–F bond . The target compound uniquely combines this optimal bromine reactivity with the C7 acetyl handle, whereas the chloro, fluoro, and iodo C3-halogen analogs are only available in the des-acetyl form.

Cross-coupling optimization Oxidative addition Bond dissociation energy Halogen leaving group Synthetic methodology

GHS Hazard Profile and Storage Requirements: Practical Differentiation for Procurement and Handling

The target compound is classified under GHS07 (Warning) with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with corresponding precautionary statements P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233-P405-P501 . Storage conditions are specified as sealed, dry, at 2–8°C . This hazard profile is comparable to that of 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (des-acetyl analog), which is also classified under GHS07 with similar hazard statements . However, the target compound's acetyl group introduces an additional polar functionality that may affect solubility and formulation behavior relative to the purely aromatic des-acetyl scaffold. The compound carries no HazMat shipping fee under FedEx Excepted Quantity and Limited Quantity provisions, facilitating procurement logistics for research quantities up to gram scale . The 2-bromo positional isomer, by contrast, carries a purity specification of ≥96% versus ≥98% for the target, representing a meaningful difference in synthetic-grade quality .

Chemical procurement Laboratory safety Storage compliance GHS classification Supply chain

Evidence-Backed Application Scenarios for 1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one in Research and Industrial Procurement


Kinase Inhibitor Scaffold Diversification via Sequential C3 Cross-Coupling and C7 Condensation Chemistry

The cyclopenta[b]pyridine scaffold is a recognized core structure in PIM kinase inhibitor programs, where the C7 hydroxyl and C3 amide substituents are critical pharmacophoric elements [1]. The target compound's C3-Br handle enables installation of aryl, heteroaryl, or amine diversity elements via Suzuki-Miyaura or Buchwald-Hartwig coupling, while the C7 acetyl group can be converted to amines via reductive amination, to olefins via Wittig chemistry, or to heterocycles via Claisen-type condensations. This sequential, orthogonal functionalization strategy is not accessible with single-handle building blocks such as 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (which requires a separate oxidation/acylation step to introduce C7 functionality) or 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate (which requires halogenation before cross-coupling).

Parallel Library Synthesis Exploiting Dual Orthogonal Reactive Handles for Structure-Activity Relationship (SAR) Exploration

For medicinal chemistry teams conducting SAR studies on cyclopenta[b]pyridine-containing lead series, the target compound's dual handles support a two-dimensional parallel synthesis strategy: vary the C3 substituent via cross-coupling across a panel of boronic acids/amines while independently modifying the C7 substituent via carbonyl chemistry. The balanced LogP (2.4629) and TPSA (29.96 Ų) of the parent building block ensure that the starting point for library construction resides within drug-like chemical space, reducing the risk of generating large numbers of non-drug-like library members . The ≥98% purity specification minimizes the impact of impurity-derived artifacts in biological assay data, a critical consideration for SAR interpretation .

Agrochemical Intermediate Synthesis Requiring Halogen Retention for Late-Stage Functionalization

Cyclopenta[b]pyridine derivatives have documented applications as structural components in agrochemical research and development, where halogenated heterocycles serve as key intermediates for crop protection compounds [2]. The target compound's C3-Br can be retained through multiple C7 acetyl transformations (e.g., oxime formation, hydrazone condensation, α-halogenation), enabling late-stage diversification of the C3 position after the C7-derived scaffold has been elaborated. This late-stage functionalization strategy is particularly valuable in agrochemical discovery, where halogen substitution patterns significantly influence environmental persistence, target-site binding, and metabolic stability.

Coordination Chemistry and Catalysis: Bidentate Ligand Precursor Synthesis

The 1,3-relationship between the pyridine nitrogen and the C7 acetyl oxygen in the target compound creates a potential N,O-bidentate coordination motif upon appropriate derivatization. After C3 cross-coupling to install a sterically or electronically tuned aryl group, the C7 acetyl group can be converted to an imine, oxime, or hydrazone to generate N,N- or N,O-chelating ligand frameworks. The TPSA contribution of the acetyl carbonyl (contributing ~17 Ų) and the rotatable bond count of 1 ensure that the ligand precursor retains conformational rigidity appropriate for metal coordination. This application scenario leverages the unique combination of a modifiable aryl position (C3), a ligating pyridine nitrogen, and a derivatizable carbonyl (C7) within a single, commercially available building block.

Quote Request

Request a Quote for 1-(3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-7-YL)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.